molecular formula C9H7NO3 B15206217 2-(Hydroxymethyl)benzo[d]oxazole-7-carboxaldehyde

2-(Hydroxymethyl)benzo[d]oxazole-7-carboxaldehyde

Cat. No.: B15206217
M. Wt: 177.16 g/mol
InChI Key: CEAUFNZBVCDXOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Hydroxymethyl)benzo[d]oxazole-7-carboxaldehyde is a heterocyclic compound that belongs to the oxazole family. This compound features a benzoxazole core with a hydroxymethyl group at the 2-position and a carboxaldehyde group at the 7-position. Benzoxazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Hydroxymethyl)benzo[d]oxazole-7-carboxaldehyde typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminophenol with glyoxylic acid, followed by cyclization to form the benzoxazole ring. The hydroxymethyl group can be introduced via a formylation reaction using formaldehyde under acidic conditions.

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from commercially available starting materials. The process often includes:

    Nitration: of a suitable aromatic precursor.

    Reduction: of the nitro group to an amine.

    Cyclization: to form the benzoxazole ring.

    Formylation: to introduce the hydroxymethyl group.

Types of Reactions:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carboxaldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo electrophilic substitution reactions, particularly at the benzene ring, using reagents like halogens or nitrating agents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid).

Major Products:

    Oxidation: 2-(Carboxymethyl)benzo[d]oxazole-7-carboxylic acid.

    Reduction: 2-(Hydroxymethyl)benzo[d]oxazole-7-methanol.

    Substitution: Halogenated or nitrated derivatives of the benzoxazole ring.

Scientific Research Applications

2-(Hydroxymethyl)benzo[d]oxazole-7-carboxaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with anticancer and anti-inflammatory activities.

    Industry: Utilized in the development of dyes, pigments, and other functional materials.

Mechanism of Action

The mechanism of action of 2-(Hydroxymethyl)benzo[d]oxazole-7-carboxaldehyde involves its interaction with specific molecular targets. The compound can form hydrogen bonds and π-π interactions with biological macromolecules, influencing their function. It may inhibit enzymes or interact with receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

  • 2-Methoxybenzo[d]oxazole
  • 2-Ethoxybenzo[d]oxazole
  • 2-Methoxy-5-chlorobenzo[d]oxazole
  • 2-Ethoxy-5-chlorobenzo[d]oxazole

Comparison: 2-(Hydroxymethyl)benzo[d]oxazole-7-carboxaldehyde is unique due to the presence of both hydroxymethyl and carboxaldehyde groups, which confer distinct chemical reactivity and biological activity. Compared to its analogs, it may exhibit different solubility, stability, and interaction profiles with biological targets, making it a valuable compound for specific research and industrial applications.

Properties

Molecular Formula

C9H7NO3

Molecular Weight

177.16 g/mol

IUPAC Name

2-(hydroxymethyl)-1,3-benzoxazole-7-carbaldehyde

InChI

InChI=1S/C9H7NO3/c11-4-6-2-1-3-7-9(6)13-8(5-12)10-7/h1-4,12H,5H2

InChI Key

CEAUFNZBVCDXOQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1)N=C(O2)CO)C=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.